

Spectroscopic and Synthetic Insights into Diethyl Oxalate- $^{13}\text{C}_2$: A Technical Guide

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Compound of Interest

Compound Name: Diethyl oxalate- $^{13}\text{C}_2$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Diethyl oxalate- $^{13}\text{C}_2$** , a stable isotope-labeled compound crucial for a variety of research applications. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its characterization, and illustrates its utility in metabolic studies and as a synthetic precursor.

Introduction

Diethyl oxalate- $^{13}\text{C}_2$ (CAS No. 150992-84-0) is an isotopically labeled form of diethyl oxalate where the two carbonyl carbons are replaced with the carbon-13 isotope.^{[1][2][3]} This enrichment provides a powerful tool for tracing the metabolic fate of the oxalate moiety and for elucidating reaction mechanisms.^[1] With a molecular weight of 148.13 g/mol and an isotopic purity typically exceeding 99 atom % ^{13}C , it serves as a high-fidelity tracer in complex biological and chemical systems.^{[1][2][3]} Its primary applications are in metabolic research, particularly in studies of glyoxylate metabolism, and as a starting material for the synthesis of other ^{13}C -labeled compounds.^[1]

Spectroscopic Data

The characterization of **Diethyl oxalate- $^{13}\text{C}_2$** relies heavily on NMR and MS to confirm the incorporation and purity of the ^{13}C isotopes.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the successful incorporation of the ^{13}C label at the carbonyl positions.

^1H NMR Data (Predicted)

The ^1H NMR spectrum of **Diethyl oxalate- $^{13}\text{C}2$** is expected to be very similar to that of its unlabeled counterpart, as the ^{13}C labeling of the carbonyl carbons does not directly involve protons. The spectrum will show a triplet and a quartet corresponding to the ethyl groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.4	Triplet	3H	-CH ₃
~4.4	Quartet	2H	-O-CH ₂ -

^{13}C NMR Data

The ^{13}C NMR spectrum is the definitive method for confirming the isotopic labeling. A strong signal corresponding to the two labeled carbonyl carbons will be observed.

Chemical Shift (δ) ppm	Assignment
~162	$^{13}\text{C}=\text{O}$
~63	-O-CH ₂ -
~14	-CH ₃

Mass Spectrometry (MS)

Mass spectrometry confirms the isotopic purity and molecular weight of **Diethyl oxalate- $^{13}\text{C}2$** . The molecular ion peak will be shifted by +2 mass units compared to the unlabeled compound.

Predicted Mass Spectrum Data

m/z	Relative Intensity	Assignment
148	High	[M] ⁺ (Molecular Ion)
103	Moderate	[M - OCH ₂ CH ₃] ⁺
75	Moderate	[COOCH ₂ CH ₃] ⁺
29	High	[CH ₂ CH ₃] ⁺

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality spectroscopic data.

Synthesis of Diethyl Oxalate-¹³C₂

A common method for the synthesis of **Diethyl oxalate-¹³C₂** is the esterification of ¹³C-labeled oxalic acid with ethanol.[\[1\]](#)

Materials:

- ¹³C₂-Oxalic acid
- Anhydrous ethanol
- Sulfuric acid (catalyst)
- Toluene

Procedure:

- Combine ¹³C₂-oxalic acid and a molar excess of anhydrous ethanol in a round-bottom flask.
- Add a catalytic amount of concentrated sulfuric acid.
- Add toluene to aid in the azeotropic removal of water.
- Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress.[\[1\]](#)
- Upon completion, neutralize the acid catalyst.

- Remove the solvent and excess ethanol under reduced pressure.
- Purify the crude **Diethyl oxalate-13C2** by vacuum distillation.[1]

NMR Data Acquisition

Sample Preparation:

- Dissolve 10-20 mg of **Diethyl oxalate-13C2** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

- Spectrometer: 300-500 MHz
- Pulse Sequence: Standard single-pulse
- Acquisition Time: 2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

- Spectrometer: 75-125 MHz
- Pulse Sequence: Proton-decoupled single-pulse
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128 or more, depending on concentration

Mass Spectrometry Data Acquisition

Sample Preparation:

- Prepare a dilute solution of **Diethyl oxalate- $^{13}\text{C}_2$** in a volatile organic solvent (e.g., methanol or acetonitrile).

Instrument Parameters (Electron Ionization - EI):

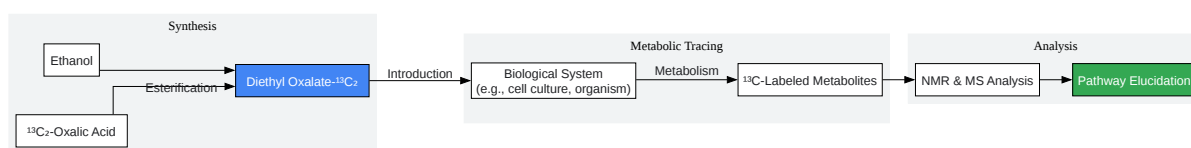
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 20-200

Applications and Workflows

Diethyl oxalate- $^{13}\text{C}_2$ is a versatile tool in scientific research, primarily used as a tracer for metabolic pathways and as a building block in chemical synthesis.

Metabolic Tracing Workflow

The use of **Diethyl oxalate- $^{13}\text{C}_2$** in metabolic studies allows researchers to follow the path of the oxalate molecule through various biochemical reactions.

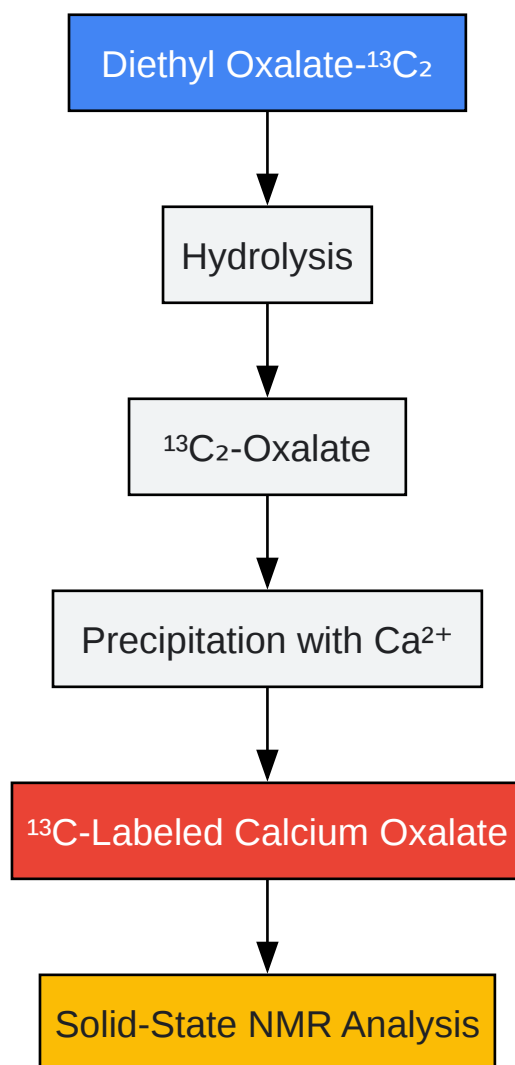


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Caption: Workflow for metabolic tracing using **Diethyl oxalate- $^{13}\text{C}_2$** .

Synthetic Application Workflow

Diethyl oxalate- $^{13}\text{C}_2$ is also a valuable precursor for the synthesis of other isotopically labeled molecules, such as labeled biominerals for solid-state NMR studies.[1]



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Caption: Synthesis of labeled biominerals from **Diethyl oxalate- $^{13}\text{C}_2$** .

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into Diethyl Oxalate-13C2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033084#spectroscopic-data-for-diethyl-oxalate-13c2-nmr-ms]

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